molecular formula C23H30ClN3O2S B6480757 N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride CAS No. 1216473-34-5

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride

Cat. No.: B6480757
CAS No.: 1216473-34-5
M. Wt: 448.0 g/mol
InChI Key: YVGOZNQGXXDYPD-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, a methoxybenzamide moiety at position 3, and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S.ClH/c1-6-25(7-2)13-14-26(22(27)18-9-8-10-19(15-18)28-5)23-24-21-17(4)16(3)11-12-20(21)29-23;/h8-12,15H,6-7,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGOZNQGXXDYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C22H26ClF2N3OS
  • Molecular Weight : 454.0 g/mol
  • IUPAC Name : this compound
  • Purity : Typically 95%.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer, antibacterial, and antioxidative properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of related benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamideMCF-71.2
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)carboxamideHCT1163.7
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-methoxybenzamideVarious2.2–4.4

These findings suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Antibacterial Activity

Research indicates that derivatives of benzothiazole can possess antibacterial properties. For example, certain compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundBacteria TestedMIC (µM)Reference
Benzothiazole derivativeE. faecalis8
Benzothiazole derivativeS. aureus32

These results imply a promising avenue for developing antibacterial agents from benzothiazole derivatives.

Antioxidative Activity

The antioxidative capabilities of related compounds have also been evaluated. Some derivatives have shown improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

Case Studies and Clinical Applications

A notable application of related compounds is their use in imaging techniques for cancer detection. For instance, N-(2-diethylaminoethyl)-4-[123I]iodobenzamide has been used as a tracer in malignant melanoma detection. Clinical studies revealed moderate uptake in tumors and metastases, which was superior to traditional imaging methods like technetium scintigraphy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on their benzamide backbones, substituents, and biological relevance:

Compound Name Key Substituents Biological Relevance/Function Synthesis Method Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H bond functionalization Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone, phenyl group Not specified (synthetic intermediate) Coupling via carbodiimide chemistry
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chlorothiazole, 2,4-difluorobenzamide PFOR enzyme inhibition (antimicrobial) Reaction of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride

Key Observations :

  • Benzothiazole vs. Thiazole/Thiazolidinone: The target compound’s 4,5-dimethylbenzothiazole group differs from the simpler thiazole () or thiazolidinone () rings. Benzothiazoles are known for enhanced metabolic stability and binding affinity compared to thiazoles due to aromatic conjugation .
  • Substituent Effects: The diethylaminoethyl group in the target compound may improve membrane permeability compared to the hydroxyl-containing analog in . However, the latter’s N,O-bidentate directing group is advantageous for catalytic applications .
  • Pharmacological Potential: highlights that thiazole-linked benzamides (e.g., nitazoxanide derivatives) inhibit PFOR enzymes critical in anaerobic metabolism. The target compound’s 4,5-dimethylbenzothiazole moiety could similarly target microbial enzymes but with altered potency due to steric and electronic effects .
Crystallographic and Spectroscopic Insights
  • Hydrogen Bonding : ’s compound forms centrosymmetric dimers via N–H⋯N hydrogen bonds, while ’s hydroxyl group enables O–H⋯O interactions. The target compound’s tertiary amine and hydrochloride salt may instead favor ionic interactions or water solubility .
  • Spectroscopic Characterization : All analogs were validated via NMR, IR, and X-ray crystallography. The target compound’s 4,5-dimethylbenzothiazole would show distinct upfield shifts in $^{1}\text{H}$ NMR due to methyl shielding effects, similar to ’s chloro-thiazole signals .

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